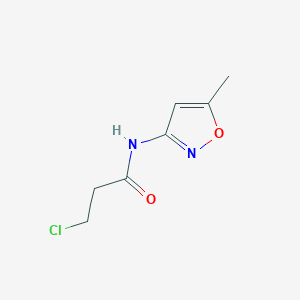

3-chloro-N-(5-methyl-1,2-oxazol-3-yl)propanamide

Description

3-Chloro-N-(5-methyl-1,2-oxazol-3-yl)propanamide is a chloro-substituted propanamide derivative featuring a 5-methylisoxazole moiety. Its molecular formula is C₇H₉ClN₂O₂, with a molecular weight of 188.61 g/mol (calculated from its formula). The compound is characterized by a propanamide backbone with a chlorine atom at the β-position (C3) and a 5-methyl-1,2-oxazol-3-yl group as the amide substituent .

Properties

IUPAC Name |

3-chloro-N-(5-methyl-1,2-oxazol-3-yl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O2/c1-5-4-6(10-12-5)9-7(11)2-3-8/h4H,2-3H2,1H3,(H,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOWJBOVWCLRCFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(5-methyl-1,2-oxazol-3-yl)propanamide typically involves a series of organic reactions. One common method includes the reaction of 3-chloropropanoyl chloride with 5-methyl-1,2-oxazole in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity 3-chloro-N-(5-methyl-1,2-oxazol-3-yl)propanamide.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(5-methyl-1,2-oxazol-3-yl)propanamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction Reactions: Reduction can lead to the formation of amines or other reduced forms.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation may produce an oxazole oxide.

Scientific Research Applications

3-chloro-N-(5-methyl-1,2-oxazol-3-yl)propanamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential pharmaceutical intermediate for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-N-(5-methyl-1,2-oxazol-3-yl)propanamide involves its interaction with specific molecular targets. The chloro group and oxazole ring play crucial roles in binding to enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their distinguishing features are summarized below:

Notes:

- Positional isomerism : The α-chloro analog (2-chloro) may exhibit distinct conformational flexibility and hydrogen-bonding patterns compared to the β-chloro derivative, affecting interactions with biological targets .

- Substituent polarity : Replacement of chlorine with a phenyl group (as in N-(5-methylisoxazol-3-yl)-3-phenylpropanamide) increases lipophilicity (logP = 2.77), which could enhance membrane permeability .

Melting Points and Stability :

- The discontinued status of 3-chloro-N-(5-methylisoxazol-3-yl)propanamide may indicate instability or challenges in synthesis compared to stable analogs like the phenyl-substituted derivative .

Crystallographic and Conformational Insights

- Crystal packing : Related compounds, such as 3-benzylsulfanyl-6-(5-methylisoxazol-3-yl)-triazolothiadiazole, exhibit planar heterocyclic systems with dihedral angles of 6.33–42.95° between rings, influencing packing efficiency .

- Intermolecular interactions : Face-centered π-π interactions (e.g., between thiadiazole and isoxazole rings at 3.47 Å ) stabilize crystal structures . These interactions may similarly affect the target compound’s crystallinity and solubility.

Commercial and Research Relevance

- Niche applications : Isoxazole-containing amides are explored in agrochemicals and pharmaceuticals (e.g., propanil analogs in herbicides ), though chlorine substitution patterns critically determine efficacy and toxicity.

Biological Activity

3-chloro-N-(5-methyl-1,2-oxazol-3-yl)propanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article explores various studies that evaluate the biological activity of this compound, highlighting its mechanisms of action, efficacy in different biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 3-chloro-N-(5-methyl-1,2-oxazol-3-yl)propanamide can be described as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 189.61 g/mol

- IUPAC Name : 3-chloro-N-(5-methyl-1,2-oxazol-3-yl)propanamide

The presence of the oxazole ring contributes to its biological activity, making it a subject of interest in medicinal chemistry.

Anti-inflammatory Activity

A significant study evaluated the anti-inflammatory effects of related compounds in the same class as 3-chloro-N-(5-methyl-1,2-oxazol-3-yl)propanamide. The results indicated that these compounds exhibited substantial protective effects against carrageenan-induced paw edema in rats. For instance, compounds demonstrated a percentage inhibition ranging from 45.1% to 81.7%, with specific derivatives showing comparable efficacy to standard anti-inflammatory drugs like diclofenac sodium (69.5% inhibition) and ibuprofen (64.7%) .

Table 1: Anti-inflammatory Activity of Compounds

| Compound | Dose (mg/kg) | % Inhibition (Carrageenan-induced Edema) |

|---|---|---|

| Compound A | 20 | 81.7 |

| Compound B | 20 | 69.5 (Diclofenac Sodium) |

| Compound C | 20 | 64.7 (Ibuprofen) |

The study also included assessments of chronic anti-inflammatory activity using cotton-pellet-induced granuloma models, where the tested compounds showed varying degrees of protection compared to standard treatments .

Anticancer Activity

Research has also explored the anticancer potential of oxazole derivatives, including those structurally similar to 3-chloro-N-(5-methyl-1,2-oxazol-3-yl)propanamide. In vitro studies revealed that certain derivatives demonstrated cytotoxic activity against various cancer cell lines, such as MCF-7 (breast cancer), U937 (monocytic leukemia), and others. The compounds were noted to induce apoptosis in a dose-dependent manner .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC (µM) |

|---|---|---|

| Compound A | MCF-7 | 0.65 |

| Compound B | U937 | 2.41 |

| Compound C | MDA-MB-231 | >100 |

These findings suggest that the compound may interact with specific molecular targets involved in cancer progression, although further structural modifications are needed to enhance its efficacy .

The biological activity of 3-chloro-N-(5-methyl-1,2-oxazol-3-yl)propanamide is believed to be mediated through several mechanisms:

- COX Inhibition : Similar compounds have shown strong interactions with cyclooxygenase enzymes (COX), which play a crucial role in inflammation and pain signaling pathways.

- Apoptosis Induction : The ability to induce apoptosis in cancer cells may be linked to the modulation of key apoptotic pathways involving caspases and p53 protein activation .

- Antioxidant Properties : Some studies suggest that oxazole derivatives may possess antioxidant properties that contribute to their overall therapeutic effects.

Case Studies

Several case studies highlight the therapeutic potential of oxazole derivatives:

- Chronic Inflammation Model : In a rat model for chronic inflammation using cotton pellets, certain derivatives exhibited significant reductions in granuloma weight compared to controls, indicating their potential as anti-inflammatory agents .

- Cancer Cell Line Studies : In vitro assays demonstrated that specific oxazole derivatives could significantly reduce cell viability in cancer cell lines at low concentrations, suggesting a promising avenue for cancer therapy development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.